molecular formula C13H16O4S B2521389 1-(4-Methylbenzenesulfonyl)cyclopentane-1-carboxylic acid CAS No. 134937-38-5

1-(4-Methylbenzenesulfonyl)cyclopentane-1-carboxylic acid

Cat. No.: B2521389
CAS No.: 134937-38-5
M. Wt: 268.33
InChI Key: FBXBJKJVRNXBNJ-UHFFFAOYSA-N
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Description

1-(4-Methylbenzenesulfonyl)cyclopentane-1-carboxylic acid is a cyclopentane derivative functionalized with a carboxylic acid group and a 4-methylbenzenesulfonyl (tosyl) moiety at the same carbon. The sulfonyl group imparts strong electron-withdrawing properties, enhancing the acidity of the carboxylic acid and influencing reactivity.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4S/c1-10-4-6-11(7-5-10)18(16,17)13(12(14)15)8-2-3-9-13/h4-7H,2-3,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXBJKJVRNXBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2(CCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylbenzenesulfonyl)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanecarboxylic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbenzenesulfonyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of sulfides or other reduced products.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

1-(4-Methylbenzenesulfonyl)cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzenesulfonyl)cyclopentane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biomolecules. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare key structural and functional attributes of 1-(4-Methylbenzenesulfonyl)cyclopentane-1-carboxylic acid with analogous compounds:

Compound Name Substituent S-Group Ring System Molecular Weight Solubility Key Applications
This compound Methyl Sulfonyl Cyclopentane ~270.3 (calculated) Likely similar to Research chemical, enzyme inhibition (hypothetical)
1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid Chloro Sulfonyl Cyclopentane 288.74 Chloroform, Methanol, DMSO Research chemical
1-[(4-Methylphenyl)sulfanyl]cyclopentane-1-carboxylic acid Methyl Sulfanyl Cyclopentane 236.33 Not specified (powder form) Organic synthesis intermediate
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid Chloro None Cyclobutane 210.65 Not specified Not specified
1-[(4-Methylbenzene)sulfonyl]indole-3-carbaldehyde Methyl Sulfonyl Indole Not provided Not specified IDO inhibitor research

Key Structural and Functional Insights

In contrast, the chloro substituent in and compounds is electron-withdrawing, increasing acidity and reactivity in nucleophilic environments .

Sulfur-Group Variations: Sulfonyl (-SO₂-): Found in the target compound and analogs, this group strongly withdraws electrons, increasing carboxylic acid acidity (pKa ~1-3) compared to sulfanyl (-S-) derivatives (pKa ~4-5). Sulfonyl groups also improve metabolic stability in drug design .

Ring System Differences :

  • Cyclopentane (target compound, ) vs. Cyclobutane (): Cyclopentane’s reduced ring strain compared to cyclobutane enhances conformational flexibility, favoring interactions in enzyme binding pockets.
  • Indole Core (): The aromatic indole system enables π-π stacking in enzyme inhibition, a feature absent in alicyclic analogs .

Molecular Weight and Solubility :

  • The target compound’s calculated molecular weight (~270.3) is intermediate between the sulfanyl analog (236.33) and the chloro-sulfonyl derivative (288.74). Solubility trends suggest preferential dissolution in polar aprotic solvents like DMSO, as observed in .

Biological Activity

1-(4-Methylbenzenesulfonyl)cyclopentane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial and anticancer properties, as well as its mechanism of action and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C12H14O4S
  • Molecular Weight : 258.30 g/mol
  • Structural Features : The compound features a cyclopentane ring substituted with a sulfonyl group and a carboxylic acid, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against various cancer cell lines such as breast cancer (MCF-7) and prostate cancer (PC-3). The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells.

Cell Line IC50 (µM)
MCF-715 µM
PC-320 µM

The apoptosis pathway is thought to be activated through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, leading to cell death.

The proposed mechanism by which this compound exerts its biological effects involves several molecular targets:

  • Enzyme Inhibition : The sulfonyl group may interact with active sites on enzymes, inhibiting their activity.
  • Receptor Modulation : The compound may bind to specific receptors involved in cell signaling pathways, altering cellular responses.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to both antimicrobial and anticancer effects.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Antimicrobial Efficacy in Wound Healing : A study demonstrated that topical application of the compound significantly reduced bacterial load in infected wounds in animal models.
  • Combination Therapy in Cancer Treatment : Research has indicated that when used in combination with conventional chemotherapeutics, this compound enhances the efficacy of treatments while reducing side effects.

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